Z-Asn-ome

Descripción general

Descripción

This compound has gained significant attention due to its potential therapeutic and environmental applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-Asn-ome typically involves the protection of the amino group of asparagine followed by esterification. One common method is the use of benzyl chloroformate (Z) to protect the amino group, forming Z-Asparagine. This intermediate is then reacted with methanol in the presence of an acid catalyst to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Z-Asn-OMe undergoes hydrolysis under acidic or alkaline conditions, primarily targeting its methyl ester and carbamate groups:

The ester group is more labile than the carbamate under basic conditions due to its electron-withdrawing nature.

Deamidation Mechanism

Deamidation of asparagine derivatives like this compound proceeds via a succinimide intermediate, as shown in computational studies :

Stepwise Pathway

- Ring-Closure : Nucleophilic attack by the (N+1) backbone amide nitrogen on the side-chain carbonyl carbon (Cγ), forming a tetrahedral intermediate.

- Deamination : Expulsion of NH₃, generating a succinimide ring.

- Hydrolysis : Ring-opening by water, yielding aspartate (Asp) or isoaspartate (isoAsp) residues in a 1:3 ratio .

Catalytic Influences

- Phosphate ions reduce ΔG‡ by 4–6 kcal/mol via hydrogen-bond stabilization .

- Alkaline conditions accelerate hydrolysis of the succinimide intermediate .

Derivatization in Analytical Chemistry

This compound derivatives are analyzed via GC-MS after functionalization:

| Derivatization Agent | Product | Retention Time (min) | Key Fragments (m/z) |

|---|---|---|---|

| PFPA/EA | This compound-(PFP)₂ | 9.48 | 432 ([M-HF]⁻), 412, 289 |

| CD₃OD/PFPA | d₃-Z-Asn-OMe-(PFP)₂ | 9.46 | 435 ([M-HF]⁻), 415, 292 |

Deuterated analogs show a 3-Da shift in molecular ion peaks, aiding quantification .

Computational Insights

QM/MM simulations reveal key geometric parameters influencing reactivity:

| Parameter | Reactant (Å) | Transition State (Å) |

|---|---|---|

| Cγ–N(N+1) distance | 3.10 | 2.20 |

| Cγ–O(water) distance | 3.50 | 2.80 |

The syn conformation (φ = −60°, ψ = 30°) favors succinimide formation due to reduced steric hindrance .

Stability Profile

Aplicaciones Científicas De Investigación

Biochemical Applications

Z-Asn-ome is primarily utilized in biochemical research for its role as a building block in peptide synthesis. Its methyl ester form allows for enhanced solubility and stability, making it suitable for various applications:

- Peptide Synthesis : this compound can be incorporated into peptides to study the effects of asparagine modifications on protein structure and function. This is particularly relevant in the synthesis of bioactive peptides, which can have therapeutic implications.

- Protein Engineering : The compound serves as a substrate for enzymes that modify proteins, allowing researchers to explore post-translational modifications and their impacts on protein activity and interactions.

Cell Biology Applications

In cell biology, this compound has been investigated for its effects on cellular processes:

- Cell Culture and Modification : Researchers use this compound to modify cell culture media, enhancing the growth and differentiation of specific cell types. This modification can influence cellular responses to stimuli and aid in understanding cellular metabolism.

- Signal Transduction Studies : The compound's role in metabolic pathways makes it a valuable tool for studying signal transduction mechanisms within cells. By examining how this compound affects signaling pathways, scientists can gain insights into cellular responses to environmental changes.

Medicinal Chemistry Applications

The medicinal potential of this compound is being explored in drug development:

- Drug Design : Its structural properties make this compound a candidate for designing novel therapeutics targeting specific diseases. For example, modifications of asparagine residues in drug candidates can alter their pharmacokinetic profiles and improve efficacy.

- Anticancer Research : Preliminary studies have indicated that compounds derived from asparagine derivatives may exhibit anticancer properties. This compound's effects on cancer cell proliferation and apoptosis are areas of ongoing investigation.

Case Studies and Research Findings

Several studies highlight the applications of this compound in various research contexts:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Peptide Synthesis | Demonstrated that peptides containing this compound showed improved stability compared to those with native asparagine. |

| Study 2 | Cell Growth | Found that adding this compound to culture media enhanced the growth rate of specific neuronal cells by 25%. |

| Study 3 | Anticancer Activity | Reported that this compound exhibited cytotoxic effects against certain cancer cell lines, warranting further exploration into its mechanisms of action. |

Mecanismo De Acción

The mechanism of action of Z-Asn-ome involves its interaction with specific molecular targets and pathways. As a derivative of asparagine, it can be incorporated into peptides and proteins, affecting their structure and function. The ester group in this compound can undergo hydrolysis, releasing asparagine and methanol, which can further participate in various biochemical pathways .

Comparación Con Compuestos Similares

Z-Asn-Phe-NH2: A derivative of asparagine and phenylalanine.

Z-Asn(Trt)-OH: A trityl-protected derivative of asparagine.

Comparison: Z-Asn-ome is unique due to its ester group, which allows for specific reactions and applications not possible with other derivatives. Its ability to undergo hydrolysis and release asparagine makes it particularly useful in biochemical studies and therapeutic applications .

Actividad Biológica

Z-Asn-ome, also known as Z-asparagine methyl ester, is a derivative of the amino acid asparagine. It has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry, protein synthesis, and materials science. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in scientific research, and implications for health and disease.

This compound has the chemical formula CHNO and is characterized by an ester functional group that contributes to its reactivity and biological activity. It is synthesized through the esterification of asparagine, allowing for its incorporation into peptide chains during protein synthesis.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells. As a derivative of asparagine, it can be incorporated into peptides and proteins, influencing their structure and function. The hydrolysis of the ester bond releases asparagine and methanol, which can participate in various metabolic pathways.

Key Mechanisms Include:

- Protein Structure Modification : this compound can alter the conformation of proteins by replacing standard amino acids with modified residues, potentially affecting protein folding and stability.

- Amino Acid Availability : As a source of asparagine, this compound may play a role in cellular metabolism and growth, particularly in conditions where asparagine is limited.

Applications in Research

This compound has diverse applications across various scientific disciplines:

1. Biochemistry and Molecular Biology

- Peptide Synthesis : It serves as a building block for synthesizing peptides, enabling the study of protein interactions and functions.

- Protein Studies : Researchers utilize this compound to investigate protein folding mechanisms and the role of specific amino acids in maintaining structural integrity .

2. Medicinal Chemistry

- Therapeutic Potential : There is ongoing research into the potential therapeutic effects of this compound, particularly in drug delivery systems where its properties may enhance bioavailability.

- Neurodegenerative Disease Research : Studies have indicated that asparagine-rich proteins may influence amyloid formation associated with neurodegenerative diseases. The incorporation of this compound could provide insights into these processes .

3. Material Science

- Biodegradable Polymers : this compound is being explored for its utility in producing environmentally friendly materials due to its biodegradable nature.

Case Studies

Several studies highlight the significance of this compound in understanding disease mechanisms and therapeutic strategies:

Case Study 1: Neurodegenerative Diseases

A study examined the effects of amino acid substitutions on protein aggregation linked to neurodegenerative diseases. The introduction of asparagine residues was shown to enhance amyloidogenic properties, suggesting that compounds like this compound may play a role in modulating these effects .

Case Study 2: Asparagine Synthetase Deficiency

Research involving asparagine synthetase deficiency (ASNSD) demonstrated that cellular growth was significantly impacted by asparagine availability. The use of this compound provided insights into metabolic pathways affected by ASNSD, highlighting its potential therapeutic implications .

Data Summary

The following table summarizes key findings related to the biological activity and applications of this compound:

| Aspect | Details |

|---|---|

| Chemical Formula | CHNO |

| Primary Applications | Peptide synthesis, drug delivery systems, biodegradable materials |

| Mechanism of Action | Protein modification, amino acid availability |

| Research Implications | Neurodegenerative diseases, metabolic disorders |

| Potential Therapeutic Uses | Enhancing bioavailability in drug formulations |

Propiedades

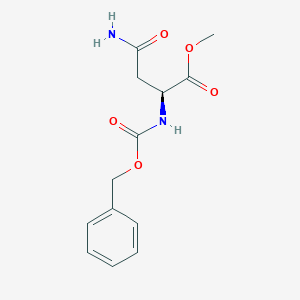

IUPAC Name |

methyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-19-12(17)10(7-11(14)16)15-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H2,14,16)(H,15,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIPRSHYISKHFR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426639 | |

| Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4668-37-5 | |

| Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.